molecular formula C15H10N4O3 B13881275 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13881275
M. Wt: 294.26 g/mol
InChI Key: SZNQBMFQCROJEB-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a unique combination of furan, oxazole, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization to introduce the furan and oxazole groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxazole ring produces amines.

Scientific Research Applications

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Furan-containing compounds: Compounds with furan rings that exhibit similar reactivity.

    Oxazole derivatives: Compounds containing oxazole rings with comparable chemical properties.

Uniqueness

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combination of furan, oxazole, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the pharmacological potential, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N4O3\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_3

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar scaffolds showed cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that derivatives of imidazo[1,2-a]pyridine displayed effective inhibition of bacterial growth, indicating a potential role in treating infections .

3. Anti-inflammatory Effects

Studies have indicated that imidazo[1,2-a]pyridine derivatives can modulate inflammatory pathways. For example, they have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the furan and oxazole moieties contributes significantly to its pharmacological profile. Modifications at the nitrogen positions and variations in substituents have been linked to enhanced potency against specific biological targets .

Substituent Biological Activity Effectiveness
FuranAntimicrobialModerate
OxazoleAnticancerHigh
ImidazoleAnti-inflammatorySignificant

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of imidazo[1,2-a]pyridine derivatives on breast cancer cells. The results showed that compounds similar to this compound induced apoptosis and inhibited cell proliferation effectively .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring significantly enhanced antimicrobial activity .

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N4O3/c20-15(17-13-5-7-22-18-13)11-9-19-8-10(3-4-14(19)16-11)12-2-1-6-21-12/h1-9H,(H,17,18,20)

InChI Key

SZNQBMFQCROJEB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(N=C3C=C2)C(=O)NC4=NOC=C4

Origin of Product

United States

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